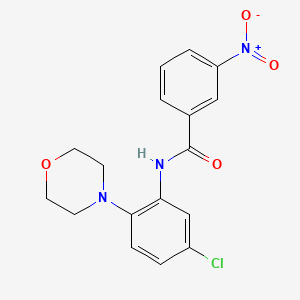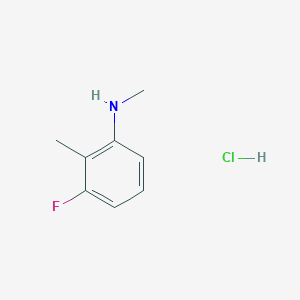
3,4-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .Chemical Reactions Analysis
Benzenesulfonamides, including this compound, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Aplicaciones Científicas De Investigación
Applications in Drug Discovery and Development
Piperazine derivatives have been a cornerstone in the development of new therapeutic agents due to their versatile pharmacological properties. Studies have shown that slight modifications to the piperazine nucleus can lead to significant differences in medicinal potential, encompassing a wide range of therapeutic categories such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents (Rathi et al., 2016). This highlights the potential of 3,4-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide in drug discovery, particularly in targeting central nervous system disorders or cancer, given the relevance of its piperazine and methoxyphenyl components in these areas.
Potential as Antimicrobial and Antioxidant Agents
Compounds with benzoxazinoid structures, which share similarities with the benzene and methoxy groups in the queried compound, have been identified for their antimicrobial and antioxidant activities. These compounds are particularly interesting for their potential in designing new antimicrobial compounds with minimum inhibitory concentrations effective against pathogenic fungi and bacteria (de Bruijn et al., 2018). The structural analogies suggest that the queried compound could be explored for similar bioactivities, contributing to the development of new antimicrobial agents or antioxidants.
Exploration in Alzheimer's Disease Research
Amyloid imaging for Alzheimer's disease has utilized compounds with benzothiazole and piperazine groups due to their ability to penetrate the brain and bind amyloid deposits. Studies with radioligands like [18F]FDDNP and [11C]PIB have shown promise in early detection and monitoring of Alzheimer's disease through PET imaging (Nordberg, 2007). The structural features of this compound could make it a candidate for the development of novel imaging agents for neurodegenerative diseases.
Considerations in Pharmacokinetic and Toxicity Studies
The metabolic profiling and identification of reactive intermediates in drug metabolism are crucial for understanding the safety profile of pharmaceutical compounds. Studies on compounds like saracatinib have revealed the formation of reactive intermediates through bioactivation processes, emphasizing the importance of thorough pharmacokinetic and toxicity evaluations (Attwa et al., 2018). Given the structural complexity of the queried compound, similar studies would be essential to assess its metabolic pathways and potential toxicities, ensuring its safe application in therapeutic contexts.
Mecanismo De Acción
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S/c1-27-18-6-4-17(5-7-18)24-14-12-23(13-15-24)11-10-22-30(25,26)19-8-9-20(28-2)21(16-19)29-3/h4-9,16,22H,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBSNICXFABIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid](/img/structure/B2707994.png)

![1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2707996.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2707999.png)
![1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2708002.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-benzoylbenzamide](/img/structure/B2708007.png)



![1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2708011.png)

![1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2708013.png)